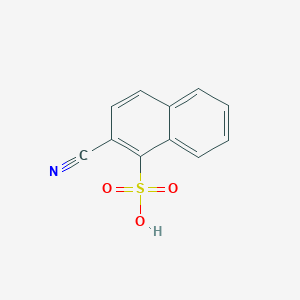

2-Cyanonaphthalene-1-sulfonic acid

Description

Contextualization of Naphthalene (B1677914) Sulfonic Acids in Organic Synthesis and Industrial Chemistry

Naphthalene sulfonic acids are a critical class of organic compounds derived from naphthalene, a polycyclic aromatic hydrocarbon sourced from coal tar or petroleum. knowde.comnbinno.com The process of introducing a sulfonic acid group (-SO₃H) onto the naphthalene ring is known as sulfonation. fiveable.mewikipedia.org This functionalization dramatically alters the parent molecule's properties, most notably increasing its water solubility. nbinno.combritannica.com

These derivatives are indispensable intermediates in various industrial sectors. numberanalytics.comnumberanalytics.com A significant application is in the manufacturing of dyes and pigments; the sulfonic acid group enhances the water solubility of dyes, making them suitable for aqueous dyeing processes in the textile industry. nbinno.comontosight.aiontosight.ai In fact, naphthalene sulfonic acids are key components in the production of a vast array of dyes, including azo and anthraquinone (B42736) dyes. ontosight.ai

Furthermore, they are vital in the production of surfactants and detergents, where their ability to reduce surface tension is exploited. knowde.comnumberanalytics.com Alkylnaphthalene sulfonates, for instance, are widely used as superplasticizers in concrete to improve its workability and strength. atamanchemicals.commordorintelligence.com The construction industry relies heavily on these derivatives for high-strength concrete formulations used in major infrastructure projects like bridges and dams. atamanchemicals.comthebusinessresearchcompany.com Other applications include their use as dispersing agents in pesticides, leather tanning, and as precursors in the synthesis of pharmaceuticals, such as sulfonamide antibiotics. britannica.comnumberanalytics.comontosight.aiatamanchemicals.comtheinsightpartners.com

The position of the sulfonic acid group on the naphthalene ring is crucial and can be controlled by reaction temperature. Sulfonation below 60°C predominantly yields the 1-sulfonic acid isomer (the kinetic product), while temperatures around 160°C favor the formation of the more stable 2-sulfonic acid isomer (the thermodynamic product). wikipedia.orgsciencemadness.org This regioselectivity is fundamental to synthesizing specific isomers for targeted applications.

Significance of the Cyano and Sulfonic Acid Functionalities in Aromatic Systems

The chemical behavior of 2-Cyanonaphthalene-1-sulfonic acid is dictated by its two functional groups attached to the aromatic naphthalene core.

The sulfonic acid group (-SO₃H) is a strongly acidic, electron-withdrawing group that significantly influences the properties of the aromatic system. numberanalytics.com Its primary contribution is conferring high water solubility to otherwise hydrophobic aromatic molecules, a property essential for many applications, including dyes and pharmaceuticals. britannica.com In organic synthesis, the sulfonic acid group is valued for its role as a directing group in electrophilic aromatic substitution, typically directing incoming groups to the meta position. numberanalytics.com It can also serve as a protective group, as the sulfonation reaction is reversible, allowing for its removal after guiding other substitutions. wikipedia.org

The cyano group (-C≡N) , or nitrile, is an exceptionally versatile functional group in organic chemistry. researchgate.net It is strongly electron-withdrawing, which enhances the reactivity of the aromatic ring and adjacent functional groups. nih.gov The cyano group is a valuable synthetic precursor, capable of being transformed into a variety of other functionalities, such as carboxylic acids (via hydrolysis), primary amines (via reduction), and aldehydes. researchgate.netebsco.com This versatility makes nitrile-containing compounds crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.netiloencyclopaedia.org More than 60 small-molecule drugs on the market contain a cyano group, highlighting its importance in medicinal chemistry. nih.gov

The combination of a water-solubilizing, strongly acidic sulfonic acid group with a reactive, synthetically versatile cyano group on a stable naphthalene framework makes compounds like this compound potent intermediates for creating complex, functional molecules.

Rationale for In-depth Academic Inquiry into this compound

The academic interest in this compound stems from its potential as a highly versatile building block in organic synthesis. The molecule's structure, featuring a naphthalene ring functionalized with both a sulfonic acid group at position 1 and a cyano group at position 2, offers a unique combination of chemical properties.

The sulfonic acid group imparts high solubility in polar solvents and strong acidity, while the electron-withdrawing cyano group enhances the molecule's reactivity, making it a valuable intermediate for further chemical transformations. This dual functionality allows for selective reactions at either site. For example, the cyano group can be converted to other functional groups, while the sulfonic acid moiety can be used to control solubility or act as a leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the cyano group increases the electrophilicity at the sulfonic acid site, potentially enabling unique substitution patterns compared to other naphthalene sulfonic acid derivatives. This makes the compound a prime candidate for developing novel synthetic pathways toward specialized chemicals, pharmaceuticals, and dyes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 408315-11-7 | chemicalbook.comchemicalbook.comchemsrc.com |

| Molecular Formula | C₁₁H₇NO₃S | |

| Molecular Weight | ~233.24 g/mol |

| Parent Compound | 2-Cyanonaphthalene-1-sulfonate | nih.gov |

Overview of Current Research Trajectories for Related Naphthalene Derivatives

The market for naphthalene derivatives is experiencing robust growth, driven by demand from the textile, construction, and agrochemical industries. thebusinessresearchcompany.com This expansion fuels ongoing research into new applications and improved synthesis methods for these compounds. Current research trajectories are diverse and reflect the evolving needs of various high-tech sectors.

Advanced Materials and Construction: A primary driver for the naphthalene derivatives market is the construction sector. mordorintelligence.comthebusinessresearchcompany.com Research continues to focus on developing high-performance superplasticizers from sulfonated naphthalene formaldehyde (B43269) (SNF) condensates for creating stronger, more durable concrete. mordorintelligence.comresearchgate.net

Pharmaceuticals and Agrochemicals: There is a growing focus on the role of naphthalene derivatives in healthcare and agriculture. thebusinessresearchcompany.comthebusinessresearchcompany.com Researchers are exploring their use as intermediates for novel drugs and more effective, targeted pesticides. theinsightpartners.com Sulfonates are particularly useful as dispersants in pesticide formulations. theinsightpartners.com

Electronics: An emerging area of interest is the application of naphthalene derivatives in the electronics industry. mordorintelligence.com Their properties are being investigated for use in battery electrolytes and as dispersants for graphene, indicating a shift towards high-purity, high-margin specialty chemicals. mordorintelligence.com

Astrochemistry: In a significant discovery, 1- and 2-cyanonaphthalene were detected in the interstellar medium, specifically in the TMC-1 molecular cloud. nih.gov This finding has opened up new avenues of research into the formation of polycyclic aromatic hydrocarbons (PAHs) in space and could stimulate further investigation into the fundamental chemistry of cyanonaphthalenes.

Novel Synthesis and Applications: Recent studies include the synthesis of tin-naphthalene sulfonic acid complexes, which have shown potential as photostabilizers for polymers like PVC, demonstrating the ongoing search for new applications for functionalized naphthalenes. mdpi.com

These trends highlight a market that is not only growing but also diversifying, with research pushing naphthalene derivatives into increasingly sophisticated and high-value applications beyond their traditional uses. theinsightpartners.comthebusinessresearchcompany.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-naphthoquinone-4-sulfonate |

| 1-amino-2-naphthol-4-sulfonic acid |

| 1-cyanonaphthalene |

| 2,6-naphthalene disulfonic acid |

| 2,7-naphthalene disulfonic acid |

| 2-amino-1-naphthalenesulfonic acid |

| 2-Cyanonaphthalene |

| This compound |

| 2-Cyanonaphthalene-1-sulfonate |

| 2-naphthol (B1666908) |

| Acetic anhydride |

| Acetone cyanohydrin |

| Acrylonitrile |

| Adiponitrile |

| Alkylbenzene sulfonates |

| Alkylnaphthalenesulfonates |

| Aminonaphthalenesulfonic acids |

| Anthraquinone dyes |

| Azo dyes |

| Benzonitrile (B105546) |

| Calcium cyanide |

| Chlorosulfonic acid |

| Cyanamide |

| Formaldehyde |

| Hydroxylamine hydrochloride |

| Malononitrile |

| Naphthalene |

| Naphthalene-1,3,6-trisulfonic acid |

| Naphthalene-1,5-disulfonic acid |

| Naphthalene-1-sulfonic acid |

| Naphthalene-2-sulfonic acid |

| Phthalic Anhydride |

| Potassium cyanide |

| Sodium bisulfite |

| Sodium cyanide |

| Sulfanilamide |

| Sulfonated Naphthalene Formaldehyde (SNF) |

| Sulfur trioxide |

| Taurine |

| Thionyl chloride |

| Tin-naphthalene sulfonic acid complexes |

| Toluene |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanonaphthalene-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)16(13,14)15/h1-6H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNKLEDNLNYRAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720849 | |

| Record name | 2-Cyanonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408315-11-7 | |

| Record name | 2-Cyanonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Optimization for 2 Cyanonaphthalene 1 Sulfonic Acid

Established Synthetic Pathways for 2-Cyanonaphthalene-1-sulfonic Acidbenchchem.com

Sulfonation Strategies for Naphthalene (B1677914) Core Functionalization

The introduction of a sulfonic acid group onto the naphthalene ring is a classic example of electrophilic aromatic substitution. The position of sulfonation is highly dependent on the reaction conditions, particularly temperature, and the nature of any pre-existing substituents on the naphthalene core.

Direct sulfonation of naphthalene typically yields a mixture of isomers. shokubai.org The reaction is known to be under kinetic control at lower temperatures, favoring the formation of naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. stackexchange.com This principle is foundational in designing a synthesis for 2-cyanonaphthalene-1-sulfonic acid.

When starting with 2-cyanonaphthalene, the electron-withdrawing nature of the cyano group deactivates the naphthalene ring towards electrophilic attack. However, it directs incoming electrophiles to the 5- and 8-positions, and to a lesser extent, the 1-position. To achieve the desired 1-sulfonic acid isomer, the reaction would need to be carried out under conditions that favor kinetic control.

A general approach involves reacting the naphthalene derivative with a sulfonating agent at a controlled temperature. The choice of solvent can also play a role in the product distribution and reaction rate. shokubai.org

Table 1: General Conditions for Naphthalene Sulfonation

| Parameter | Condition for 1-Sulfonic Acid (Kinetic Product) | Condition for 2-Sulfonic Acid (Thermodynamic Product) |

| Temperature | Lower temperatures (e.g., 80-100°C) | Higher temperatures (e.g., >150°C) shokubai.org |

| Sulfonating Agent | Concentrated Sulfuric Acid, Chlorosulfonic Acid | Concentrated Sulfuric Acid, Oleum shokubai.org |

| Reaction Time | Generally shorter | Generally longer to allow for equilibration |

This table presents generalized conditions for the sulfonation of unsubstituted naphthalene. The presence of a deactivating cyano group would likely require more forcing conditions, though the temperature dependence on regioselectivity is expected to follow the same trend.

Common sulfonating agents include concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), and chlorosulfonic acid (ClSO₃H). shokubai.org For the synthesis of this compound, the use of a strong sulfonating agent at a carefully controlled, relatively low temperature would be the preferred method to favor the formation of the kinetic 1-sulfonic acid product. For instance, reacting 2-cyanonaphthalene with concentrated sulfuric acid at temperatures between 80-100°C is a plausible route. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize the reaction time and maximize the yield of the desired isomer.

Cyanation Reactions for Nitrile Group Introduction

The introduction of the cyano group onto a naphthalenesulfonic acid backbone is typically achieved through nucleophilic substitution reactions. These methods often involve the displacement of a suitable leaving group, such as a halide or a diazonium group, by a cyanide nucleophile.

A prominent method for introducing a cyano group is the Sandmeyer reaction, which proceeds via an aryl diazonium salt intermediate. wikipedia.org This approach is particularly relevant for the synthesis of this compound, starting from 2-amino-1-naphthalenesulfonic acid (Tobias acid). The synthesis of Tobias acid itself can be achieved through the sulfonation of 2-naphthylamine (B18577) or the amination of 2-hydroxynaphthalene-1-sulfonic acid. nih.gov

The Sandmeyer reaction involves the diazotization of the amino group of Tobias acid with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by treatment with a copper(I) cyanide salt. wikipedia.org

Table 2: Key Steps in the Sandmeyer Reaction for Cyanation

| Step | Reagents | Typical Conditions |

| Diazotization | 2-Amino-1-naphthalenesulfonic acid, NaNO₂, HCl (aq) | 0-5°C |

| Cyanation | Aryl diazonium salt, CuCN | Room temperature to slightly elevated |

Another classical method for introducing a cyano group is the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a copper(I) cyanide. wikipedia.org In this context, 2-chloro- or 2-bromo-naphthalene-1-sulfonic acid could serve as a precursor. This reaction typically requires higher temperatures and polar, high-boiling solvents like DMF or nitrobenzene (B124822). organic-chemistry.org

The Sandmeyer reaction is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The reaction is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ligand from a copper(II) species to form the desired aryl nitrile and regenerate the copper(I) catalyst. wikipedia.orglscollege.ac.in The selectivity of this reaction is high for the replacement of the diazonium group, making it a reliable method for introducing the cyano group at a specific position.

The Rosenmund-von Braun reaction mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate. organic-chemistry.org This is followed by reductive elimination to yield the aryl nitrile. The reaction conditions, particularly the use of aprotic polar solvents, facilitate this process.

Integrated Multi-Step Synthesis Sequences

The preparation of this compound is typically achieved through a sequential functionalization of the naphthalene core. A common pathway involves the sulfonation of a naphthalene derivative followed by cyanation.

The initial step is the sulfonation of naphthalene. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO₃H) is introduced onto the naphthalene ring. The position of this group is highly dependent on the reaction temperature. To favor the formation of the desired 1-sulfonic acid isomer, the reaction is generally carried out at lower temperatures. google.com

Following sulfonation, the cyano group (-CN) is introduced. This is often accomplished through a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction, where a suitable leaving group on the naphthalene ring is displaced by a cyanide salt, frequently in the presence of a copper catalyst. The choice of solvent and temperature is critical in this step to achieve a good yield.

An alternative approach involves the synthesis of 2-amino-1-naphthalene sulfonic acid (Tobias acid), which can then be converted to the target compound. google.comgoogle.com The synthesis of Tobias acid itself is a multi-step process that starts from 2-naphthol (B1666908). This is followed by a Sandmeyer reaction, where the amino group of Tobias acid is diazotized and subsequently replaced by a cyano group.

Advanced Synthetic Approaches and Methodological Refinements

Recent research has focused on developing more efficient and selective methods for the synthesis of this compound. These advancements aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the formation of unwanted isomers.

Exploration of Catalytic Systems in Compound Preparation

The development of novel catalytic systems is a key area of research for improving the synthesis of naphthalene sulfonic acids. While traditional methods often rely on strong mineral acids like sulfuric acid, modern approaches explore the use of solid acid catalysts and ionic liquids. nih.govresearchgate.netbeilstein-journals.org These catalysts can offer advantages such as easier separation from the reaction mixture, reusability, and potentially higher selectivity. researchgate.netbeilstein-journals.org

For the cyanation step, copper-based catalysts are commonly employed. Research in this area focuses on developing more active and stable copper catalysts to improve the efficiency of the cyanation reaction. Microwave-assisted copper-catalyzed reactions have also been investigated as a way to accelerate the synthesis of related naphthalene derivatives. nih.gov

The use of organocatalysts, such as phthalimide-N-sulfonic acid (PISA), has been reported for the synthesis of related amidoalkyl-naphthols, suggesting potential applicability in the broader field of naphthalene functionalization. researchgate.net

Regioselectivity Control and Isomer Distribution Management in Naphthalene Functionalization

Controlling the position of functional groups on the naphthalene ring is a significant challenge in its chemistry. nih.gov In the sulfonation of naphthalene, temperature is a critical factor influencing the ratio of the 1- and 2-sulfonic acid isomers. google.comresearchgate.net Lower temperatures favor the formation of the kinetic product, naphthalene-1-sulfonic acid, while higher temperatures lead to the thermodynamically more stable naphthalene-2-sulfonic acid. google.com

To obtain a pure isomer, separation techniques are often necessary. For instance, the separation of 1-naphthalenesulfonic acid from the 2-isomer can be achieved by fractional crystallization of their salts. google.com

Directed C-H activation strategies are also being explored to achieve regioselective functionalization of naphthalene derivatives. nih.gov These methods utilize directing groups to guide the introduction of a new functional group to a specific position on the naphthalene ring, offering a powerful tool for controlling isomer distribution.

Solvent Effects and Temperature Control in Reaction Yield and Selectivity

The choice of solvent and precise temperature control are paramount in optimizing the synthesis of this compound.

In the sulfonation step, the concentration of sulfuric acid and the reaction temperature are key variables. For instance, using concentrated sulfuric acid at controlled temperatures, typically between 40°C and 80°C, is crucial for favoring the formation of the 1-sulfonic acid isomer. google.com

For the cyanation reaction, the solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are often used to facilitate the nucleophilic substitution. The temperature for this step is typically higher, in the range of 120–150°C, to drive the reaction to completion.

The table below summarizes the influence of reaction conditions on the synthesis of key intermediates.

| Reaction Step | Reagents | Temperature | Solvent | Key Outcome |

| Sulfonation | Concentrated H₂SO₄ | 40-80°C google.com | - | Preferential formation of the 1-sulfonic acid isomer google.com |

| Cyanation | CuCN/KCN | 120-150°C | DMF or DMSO | Introduction of the cyano group |

Purification and Isolation Methodologies for Research-Grade Purity

Obtaining this compound with high purity is essential for its use in research and as a precursor for other fine chemicals. Various purification techniques are employed to remove impurities and isolate the desired product.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful tools for the purification of this compound.

Column chromatography is a widely used technique for separating the desired compound from byproducts and unreacted starting materials. A stationary phase, such as silica (B1680970) gel, is packed into a column, and a suitable mobile phase (eluent) is passed through it. orgsyn.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For this compound, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times. It is particularly useful for analyzing the purity of the final product and for isolating small quantities of high-purity material. google.com HPLC can also be used to monitor the progress of a reaction, allowing for precise determination of the optimal reaction time.

The choice of the specific chromatographic conditions, such as the stationary phase, mobile phase composition, and flow rate, is crucial for achieving effective separation and obtaining research-grade purity.

Recrystallization and Precipitation Strategies

The purification of this compound is critical to achieving the desired product quality for its various applications. Recrystallization and precipitation are primary methods employed for this purpose, leveraging the compound's solubility characteristics.

Recrystallization from Mixed Solvent Systems

A common and effective method for the purification of this compound is recrystallization from a mixed solvent system, notably ethanol (B145695) and water. The principle behind mixed solvent recrystallization involves dissolving the impure compound in a "good" solvent at an elevated temperature, in which the compound is highly soluble. Subsequently, a "poor" or "anti-solvent," in which the compound is less soluble, is added to the solution to induce precipitation of the pure compound as the solution cools. mnstate.edu

For this compound, ethanol typically serves as the "good" solvent, effectively dissolving the compound, while water acts as the "anti-solvent." The precise ratio of ethanol to water must be carefully optimized to maximize the yield and purity of the recrystallized product. The process generally involves dissolving the crude this compound in a minimal amount of hot ethanol. Hot water is then added dropwise until the solution becomes turbid, indicating the saturation point has been reached. mnstate.edu Upon slow cooling, the purified this compound crystallizes out of the solution, leaving impurities behind in the solvent mixture. The resulting crystals can then be collected by filtration.

Precipitation via Salt Formation

An alternative purification strategy for sulfonic acids, including this compound, involves precipitation through the formation of metal salts. google.com In this method, the aqueous solution of the crude sulfonic acid is treated with a metal oxide, hydroxide (B78521), or carbonate. The metal cation is chosen such that its sulfonate salt is water-soluble, while its sulfate (B86663) salt is relatively insoluble. google.com Common choices include calcium, barium, strontium, or lead compounds. google.com

This process selectively precipitates any residual sulfuric acid from the sulfonation reaction as an insoluble metal sulfate, which can then be removed by filtration. google.com The purified metal sulfonate salt remains in the filtrate. To recover the sulfonic acid, the solution is then passed through a cation exchange resin in its acidic form. google.com The resin captures the metal ions and releases protons, thereby regenerating the pure sulfonic acid in the solution. This method is particularly effective for removing inorganic impurities.

| Strategy | Description | Key Process Steps | Typical Reagents | Primary Impurities Removed |

|---|---|---|---|---|

| Mixed Solvent Recrystallization | Purification based on differential solubility in a mixed solvent system at varying temperatures. | 1. Dissolution in a hot "good" solvent. 2. Addition of a "poor" anti-solvent to induce saturation. 3. Slow cooling to promote crystallization. 4. Filtration to isolate pure crystals. | Ethanol (good solvent), Water (anti-solvent) | Organic by-products and starting materials with different solubility profiles. |

| Precipitation via Salt Formation | Separation based on the differential solubility of sulfonate and sulfate salts, followed by ion exchange. | 1. Treatment with a metal oxide/hydroxide/carbonate. 2. Filtration of insoluble metal sulfates. 3. Percolation of the filtrate through a cation exchange resin. | Calcium hydroxide, Barium hydroxide, Cation exchange resin | Residual sulfuric acid and other inorganic salts. |

Monitoring Reaction Progress and Product Purity (e.g., TLC, HPLC)

Continuous monitoring of the synthesis of this compound and rigorous assessment of the final product's purity are essential for process optimization and quality control. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the predominant analytical techniques employed for these purposes.

Thin-Layer Chromatography (TLC)

TLC offers a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound and related compounds, silica gel plates are commonly used as the stationary phase. researchgate.net The polarity of the cyano and sulfonic acid groups dictates the choice of the mobile phase.

Given the polar nature of sulfonic acids, a polar eluent system is typically required. For instance, a mixture of ethanol and aqueous ammonia (B1221849) has been successfully used for the separation of naphthalene sulfonic acids on amino-propylated (NH2) HPTLC plates. mnstate.edu The addition of a salt like sodium chloride to the mobile phase can further modify the separation by influencing the ionic interactions. mnstate.edu Visualization of the separated spots on the TLC plate is commonly achieved under UV light at a wavelength of 254 nm, where the naphthalene ring absorbs light, causing the spots to appear dark against a fluorescent background. mnstate.eduresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and higher-resolution analysis of the reaction mixture and the final product. Due to the ionic and polar nature of this compound, reversed-phase ion-pair chromatography or specialized ion-exchange chromatography methods are often employed. nih.govsielc.com

One effective HPLC strategy for analyzing naphthalene sulfonic acids involves the use of a specialized column, such as a BIST™ A column, which is a negatively-charged cation-exchange column. sielc.com A unique mobile phase composition, often containing a multi-charged positive buffer like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) formate (B1220265) in a high concentration of an organic solvent like acetonitrile, is used. sielc.comsielc.com This setup facilitates the retention and separation of negatively charged analytes like sulfonic acids. sielc.com Detection is typically performed using a UV detector, with a wavelength set around 270 nm to capture the absorbance of the naphthalene moiety. sielc.com Alternatively, suppressed conductivity detection can be employed for the sensitive analysis of ionic species. researchgate.net

| Technique | Stationary Phase | Mobile Phase Example | Detection Method |

|---|---|---|---|

| TLC | HPTLC plate with NH2 functionalization | Ethanol / Ammonia pH 12 (60:40 v/v) with 0.18 M NaCl | UV light at 254 nm |

| HPLC | BIST™ A column (4.6 x 150 mm, 5 µm) | Acetonitrile / Water (80:20 v/v) with 5.0 mM TMDAP formate buffer (pH 4.0) | UV at 270 nm |

Reaction Mechanisms and Comprehensive Reactivity Studies

Electrophilic Aromatic Substitution (EAS) Dynamics on the Naphthalene (B1677914) System

The presence of two deactivating groups on the naphthalene ring makes electrophilic aromatic substitution (EAS) on 2-cyanonaphthalene-1-sulfonic acid a complex process. Both the cyano and sulfonic acid groups are electron-withdrawing, which reduces the electron density of the aromatic system and makes it less susceptible to attack by electrophiles compared to unsubstituted naphthalene. libretexts.orgwikipedia.org

In electrophilic aromatic substitution, the existing substituents on the aromatic ring dictate the position of the incoming electrophile. pressbooks.pub

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a deactivating meta-director. libretexts.org In the case of this compound, the sulfonic acid group at the C1 position would direct incoming electrophiles to the meta positions, which are C3 and, to a lesser extent, the positions on the adjacent ring.

Cyano Group (-CN): The cyano group is also a strong deactivating meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org With the cyano group at the C2 position, it would direct incoming electrophiles to the meta positions, which are the C4 and C7 positions.

| Substituent | Position | Type | Directing Influence |

| -SO₃H | C1 | Deactivating | Meta (to C3 and other ring) |

| -CN | C2 | Deactivating | Meta (to C4, C7) |

The regioselectivity of EAS reactions on disubstituted naphthalenes is a balance between electronic and steric effects.

Electronic Effects: Both the cyano and sulfonic acid groups are strongly electron-withdrawing, deactivating the naphthalene system towards electrophilic attack. libretexts.org The cyano group's electron-withdrawing nature enhances the electrophilicity at certain sites, which can influence nucleophilic, rather than electrophilic, substitutions. For any potential EAS, the positions least deactivated by the combined inductive and resonance effects of both groups would be favored. Theoretical studies suggest that in naphthalene derivatives with electron-withdrawing groups, the electron density is significantly reduced, making the ring system less reactive to electrophiles. psu.edu

Steric Factors: Steric hindrance plays a crucial role, especially in the naphthalene system. canterbury.ac.nzwordpress.com The sulfonic acid group at the C1 position creates significant steric hindrance with the hydrogen atom at the C8 position (the peri-position). wordpress.comyoutube.com This steric strain can influence the preferred site of substitution, often favoring less crowded positions. wordpress.comutexas.edu For an incoming electrophile, attack at positions adjacent to the bulky sulfonic acid group would be sterically hindered.

The reaction medium, including the choice of solvent and the nature of the sulfonating or nitrating agent, can significantly alter the course of electrophilic substitution on naphthalene derivatives. libretexts.org

In the sulfonation of naphthalene, for instance, the reaction temperature and solvent can determine the isomeric product distribution. wordpress.comshokubai.orgvaia.com At lower temperatures, the kinetically controlled product (1-naphthalenesulfonic acid) is favored, while at higher temperatures, the thermodynamically more stable product (2-naphthalenesulfonic acid) predominates. wordpress.comvaia.comwikipedia.org This is due to the reversibility of the sulfonation reaction. masterorganicchemistry.comyoutube.com

For Friedel-Crafts acylation of naphthalene, the solvent can change the major product. libretexts.org Using carbon disulfide as a solvent typically yields the 1-isomer, whereas a solvent like nitrobenzene (B124822) leads to the 2-isomer. wordpress.comlibretexts.org This is attributed to the formation of bulky complexes between the acyl chloride, aluminum chloride, and the solvent, which then attack the less sterically hindered position. wordpress.com Given the existing bulk and deactivation of the this compound system, the choice of reaction medium would be critical in achieving any further substitution, likely requiring highly reactive electrophilic agents and specific solvent conditions to control regioselectivity.

Nucleophilic Substitution Reactions Involving the Sulfonic Acid Group

The sulfonic acid group in aryl sulfonic acids can undergo nucleophilic substitution reactions, although it is generally a poor leaving group unless activated. libretexts.org

The sulfonic acid group (-SO₃H) is strongly acidic, comparable to strong mineral acids. wikipedia.org It is typically present as its conjugate base, the sulfonate group (-SO₃⁻), under neutral or basic conditions. The carbon-sulfur bond in aryl sulfonic acids is strong. However, the electron-withdrawing cyano group at the adjacent position in this compound can increase the electrophilicity of the carbon atom to which the sulfonic acid group is attached, potentially making it more susceptible to nucleophilic attack compared to unsubstituted naphthalenesulfonic acids.

The displacement of a sulfonic acid group is a known reaction, often requiring specific conditions.

Hydrolytic Desulfonation: Arylsulfonic acids can undergo hydrolysis to regenerate the parent arene and sulfuric acid, a reaction that is the reverse of sulfonation. wikipedia.org This desulfonation is typically carried out by heating the sulfonic acid in aqueous acid. wikipedia.orgwikipedia.org The reversibility of sulfonation is a key aspect of its chemistry. masterorganicchemistry.com

Displacement by Hydroxide (B78521): Fusion with strong bases like sodium hydroxide at high temperatures can displace the sulfonate group to form a hydroxyl group. wikipedia.org For example, naphthalene-1-sulfonic acid, when fused with NaOH followed by acidification, yields 1-naphthol. wikipedia.org Similarly, naphthalene-2-sulfonic acid can be converted to 2-naphthol (B1666908). wikipedia.org

Displacement by Other Nucleophiles: The sulfonic acid group can be displaced by other nucleophiles under certain conditions. For instance, the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives can be achieved via the Ullmann coupling reaction, where a halogen on the naphthalene ring is displaced by an amine. acs.org While this is not a direct displacement of a sulfonic acid group, it highlights that the sulfonate group is tolerated in nucleophilic substitution conditions. acs.org The conversion of 2-naphthol to 2-aminonaphthalene-1-sulfonic acid involves sulfonation followed by amination, where the hydroxyl group is ultimately replaced by an amino group, showcasing the utility of the sulfonic acid in directing and facilitating subsequent reactions. nih.gov

The reactivity for displacement is influenced by the stability of the potential carbocation or the transition state involved. The specific conditions for the displacement of the sulfonic acid group in this compound would depend on the nucleophile and reaction conditions, with the electron-withdrawing cyano group likely playing a significant role in the reactivity at the C1 position.

Reversibility of Sulfonation and Its Chemical Implications

A defining characteristic of aromatic sulfonation, setting it apart from many other electrophilic aromatic substitutions, is its reversibility. echemi.comstackexchange.comwikipedia.org This equilibrium-driven nature allows for both the introduction and removal of the sulfonic acid group, a feature that has significant implications in synthetic chemistry.

Desulfonation Processes and Conditions for Selective Removal

Desulfonation is the hydrolysis of aryl sulfonic acids, effectively reversing the sulfonation process. wikipedia.org The general reaction involves heating the aryl sulfonic acid in a dilute aqueous acid, which cleaves the carbon-sulfur bond and regenerates the parent arene and sulfuric acid. wikipedia.orgwikipedia.orgwikipedia.org The temperature required for desulfonation is related to the ease of the initial sulfonation. wikipedia.org

Several factors influence the efficiency of desulfonation, including temperature, pressure, and the concentration of the acid catalyst. numberanalytics.com Higher temperatures and pressures generally favor the desulfonation process by supplying the necessary energy to break the C-S bond. numberanalytics.com The reaction is typically carried out in the presence of strong acids like sulfuric or hydrochloric acid. numberanalytics.com

In the context of naphthalene derivatives, the position of the sulfonic acid group is crucial. The sulfonation of naphthalene can yield either naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid, depending on the reaction conditions. stackexchange.comwordpress.com The 1-isomer is the kinetically favored product, formed faster at lower temperatures, while the 2-isomer is the thermodynamically more stable product, favored at higher temperatures. stackexchange.comwordpress.com This is because the 1-isomer suffers from steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.comwordpress.com

This inherent stability difference allows for selective desulfonation or isomerization. For instance, heating naphthalene-1-sulfonic acid in the presence of concentrated sulfuric acid can cause it to desulfonate and then re-sulfonate to form the more stable naphthalene-2-sulfonic acid. wordpress.com The selective removal of undesired isomers, such as ortho- and para-isomers in the synthesis of 3-alkylphenols, is achieved by steam distillation, which removes the more volatile desulfonated alkylbenzene as it forms, driving the equilibrium towards the desired meta-isomer. google.com

Table 1: General Conditions for Desulfonation of Aryl Sulfonic Acids

| Parameter | Condition | Rationale | Citation |

| Reagent | Dilute aqueous acid (e.g., H₂SO₄, HCl) | To facilitate the hydrolysis of the sulfonic acid group. | wikipedia.orgwikipedia.org |

| Temperature | Elevated temperatures (e.g., 100-250°C) | To provide the activation energy for C-S bond cleavage. | numberanalytics.comgoogle.com |

| Pressure | Elevated pressure | Can help to facilitate the reaction and minimize byproduct formation. | numberanalytics.com |

| Process Aid | Steam distillation | To remove the volatile arene product and drive the equilibrium. | google.com |

Strategic Utility of Sulfonic Acid as a Temporary Protecting or Directing Group

The reversibility of sulfonation makes the sulfonic acid group a valuable tool in organic synthesis, where it can be employed as a temporary protecting or directing group. stackexchange.comwikipedia.org By introducing a sulfonic acid group at a specific position on an aromatic ring, that position is blocked from further electrophilic substitution due to the group's electron-withdrawing nature. wikipedia.org

Once other desired transformations on the molecule are complete, the sulfonic acid group can be removed through desulfonation, restoring the original aromatic C-H bond. wikipedia.org This strategy allows for the synthesis of specific isomers that would be difficult to obtain otherwise. wikipedia.org For example, the preparation of 2-chlorotoluene (B165313) can be achieved by first sulfonating p-toluenesulfonic acid, followed by chlorination and subsequent hydrolysis to remove the sulfonic acid group. wikipedia.org

The sulfonic acid group can also act as a directing group, influencing the position of incoming substituents. wikipedia.org After directing a substitution to the desired position, the group is removed. This approach is particularly useful in the synthesis of specifically substituted aromatic compounds. wikipedia.org While simple sulfonate esters are generally not ideal as protecting groups due to their reactivity as electrophiles, sterically hindered esters like neopentyl sulfonate esters have been developed to be more stable under various reaction conditions and can be deprotected under specific, mild conditions. nih.govgoogle.com

Other Characteristic Reactions of the Nitrile and Sulfonic Acid Groups

Beyond the reversible sulfonation, the nitrile and sulfonic acid moieties of this compound can undergo a variety of other characteristic reactions.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. researchgate.net Its reactions include:

Hydrolysis: Aryl nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com

Reactions with Organometallic Reagents: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form iminium intermediates, which are then hydrolyzed to ketones. chemistrysteps.com

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles to form five-membered rings. numberanalytics.com

The sulfonic acid group (-SO₃H) also exhibits characteristic reactivity:

Conversion to Sulfonyl Chlorides: Aryl sulfonic acids can be converted to the corresponding sulfonyl chlorides by reacting with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are important intermediates for the synthesis of sulfonamides and sulfonate esters. thieme-connect.de

Hydrolysis to Phenols: Under harsh conditions, such as fusion with sodium hydroxide at high temperatures, the sulfonic acid group can be displaced by a hydroxyl group to form a phenol.

Displacement by other Nucleophiles: The sulfonate group can be displaced by other nucleophiles, although this often requires forcing conditions.

Table 2: Summary of Characteristic Reactions

| Functional Group | Reaction Type | Reagents | Product | Citation |

| Nitrile | Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | numberanalytics.com |

| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt | numberanalytics.com | |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | chemistrysteps.com | |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | Ketone | chemistrysteps.com | |

| Sulfonic Acid | Conversion to Sulfonyl Chloride | PCl₅ or SOCl₂ | Sulfonyl Chloride | thieme-connect.de |

| Fusion with NaOH | 1. NaOH, heat, 2. H⁺ | Phenol | ||

| Desulfonation | H₃O⁺, heat | Arene | wikipedia.orgwikipedia.org |

Derivatization Strategies and Molecular Architecture Exploration

Synthesis of Novel 2-Cyanonaphthalene-1-sulfonic Acid Derivatives

The synthesis of new derivatives from this compound is a key area of research, driven by the potential to generate compounds with enhanced or specific functionalities.

One of the most significant derivatization pathways for this compound involves the conversion of the sulfonic acid group into a sulfonamide. Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities. ijarsct.co.inresearchgate.net The general method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.innih.gov

For this compound, this process would first involve the conversion of the sulfonic acid to its corresponding sulfonyl chloride. This is a standard transformation in organic synthesis. The resulting 2-cyanonaphthalene-1-sulfonyl chloride can then be reacted with a diverse library of amines to construct a corresponding library of sulfonamides. Amide coupling reactions are fundamental in pharmaceutical synthesis, often involving activating agents to facilitate the bond formation between the carboxylic acid (or in this case, sulfonic acid derivative) and the amine. researchgate.net The development of efficient, one-pot syntheses of sulfonamides from unactivated acids and amines is an area of active research, aiming to streamline the creation of these important bioisosteres. princeton.edu

Table 1: General Reaction for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|

| 2-Cyanonaphthalene-1-sulfonyl chloride | Primary or Secondary Amine (R-NH₂) | Base (e.g., Pyridine, Triethylamine) | 2-Cyanonaphthalene-1-sulfonamide derivative |

The naphthalene (B1677914) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. numberanalytics.com The existing sulfonic acid and cyano groups are electron-withdrawing, which generally directs incoming electrophiles to the meta-positions relative to these groups. numberanalytics.comnumberanalytics.com However, the specific positions for substitution on the naphthalene ring system can be complex. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com For instance, nitration using a mixture of nitric and sulfuric acid could introduce a nitro group onto the ring. numberanalytics.com Halogenation can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid catalyst. numberanalytics.com These newly introduced functional groups can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), to build more complex molecular architectures.

The modification of the this compound scaffold is guided by several design principles aimed at tuning its physicochemical and biological properties. The sulfonamide group, for example, is considered a bioisostere of the amide group but offers advantages such as increased metabolic stability and different hydrogen bonding capabilities. princeton.edu

Key design considerations include:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, impacting its reactivity and interaction with biological targets.

Enhancement of Solubility: The sulfonic acid group itself confers high solubility in polar solvents. Further modifications can be made to modulate solubility in different media.

Introduction of Specific Binding Moieties: Functional groups can be added to interact with specific biological targets, a common strategy in drug design. nih.gov

Fluorescent Probe Development: The naphthalene core is inherently fluorescent. Modifications can be designed to create fluorescent probes that are sensitive to their environment, such as pH.

Comparative Studies with Related Naphthalene Sulfonic Acid Isomers and Analogues

Understanding the properties of this compound in the context of its isomers and analogues provides valuable insights into its unique chemical behavior.

The position of the sulfonic acid and cyano groups on the naphthalene ring significantly influences the compound's reactivity. Naphthalene has two distinct positions for monosubstitution: the 1-position (alpha) and the 2-position (beta). libretexts.org The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control. At lower temperatures, the kinetically favored product is naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. stackexchange.comvaia.com The greater stability of the 2-isomer is attributed to reduced steric interactions. stackexchange.com

In this compound, the sulfonic acid group is at the more reactive 1-position. libretexts.org The presence of the electron-withdrawing cyano group at the adjacent 2-position further influences the reactivity of the sulfonic acid and the aromatic ring. This specific arrangement distinguishes it from other isomers where the substituents are at different positions, leading to different reactivity profiles in reactions like nucleophilic substitution at the sulfonic acid site.

Table 2: Comparison of Naphthalene Sulfonic Acid Isomers

| Isomer | Position of -SO₃H | Kinetic/Thermodynamic Product | Relative Stability |

|---|---|---|---|

| Naphthalene-1-sulfonic acid | 1 (alpha) | Kinetic | Less stable |

| Naphthalene-2-sulfonic acid | 2 (beta) | Thermodynamic | More stable |

Varying the substituents on the naphthalene sulfonic acid core has a profound impact on its chemical properties. For example, replacing the cyano group with an amino or hydroxyl group would significantly alter the electronic nature of the molecule. An amino group, being electron-donating, would activate the ring towards electrophilic substitution, in contrast to the deactivating effect of the cyano group.

The nature of the substituent also affects physical properties like solubility and crystallinity. For instance, zwitterionic structures, such as those with both an amino and a sulfonic acid group, can form stable hydrogen-bonded networks, influencing their solid-state structure. In contrast, the cyano-substituted derivative may favor different packing arrangements. These structural variations are crucial in tailoring the properties of naphthalene-based compounds for specific applications, from dyes to pharmaceuticals. wikipedia.orgwikipedia.org

Polymerization and Condensation Reactions of Derived Sulfonic Acids

The sulfonic acid group of this compound and its derivatives is a key functional handle for polymerization and condensation reactions. These processes allow for the creation of macromolecules with tailored properties, integrating the unique electronic and structural features of the cyanated naphthalene core into larger polymeric architectures.

Research into Naphthalene Sulfonic Acid Formaldehyde (B43269) Condensates

A significant area of research for naphthalene sulfonic acids involves their condensation with formaldehyde to produce naphthalene sulfonic acid formaldehyde condensates (NSFCs). researchgate.netresearchgate.net These anionic surfactants are valued for their excellent dispersing, wetting, and emulsifying properties. researchgate.net While research often focuses on the more common β-naphthalene sulfonic acid, the principles of this condensation reaction are applicable to its derivatives. researchgate.netresearchgate.net

The synthesis of NSFCs is a multi-step process that typically involves sulfonation, condensation, and neutralization. researchgate.netgoogle.com The initial sulfonation of naphthalene with concentrated sulfuric acid is temperature-dependent; lower temperatures (around 40°C) favor the formation of α-naphthalene sulfonic acid, while higher temperatures (160-165°C) yield the more stable β-naphthalene sulfonic acid, which is preferred for condensation due to less steric hindrance. researchgate.netresearchgate.net The subsequent condensation with formaldehyde is carried out under acidic conditions, typically at temperatures between 110-120°C. researchgate.net The degree of condensation, which influences the final properties of the polymer, is highly dependent on the acidity of the reaction medium. researchgate.net

NSFCs are widely used as high-performance water reducers (superplasticizers) in cement, dispersants for dyes and pigments, and as wetting agents in various industrial applications. researchgate.netgoogle.com The effectiveness of NSFCs as dispersants, particularly for inorganic particles like cement, improves with a higher degree of condensation and longer molecular chains. researchgate.net

Below is a table summarizing typical reaction parameters for the synthesis of β-naphthalene sulfonic acid formaldehyde condensate.

| Parameter | Value/Condition | Source |

| Sulfonation Temperature | 160-165°C | researchgate.net |

| Condensation Temperature | 110-120°C | researchgate.net |

| Condensation Time | 5.5 hours | researchgate.net |

| Naphthalene to Sulfuric Acid Ratio | ~1:2 | researchgate.net |

| Naphthalene to Formaldehyde Mass Ratio | 1:(0.7-0.9) | google.com |

| Neutralizing Agent | Sodium Hydroxide (B78521) or Calcium Carbonate | google.comgoogle.com |

| Final pH | 7-9 | google.com |

A key challenge in the production of NSFCs is controlling the reaction to minimize impurities, such as unreacted formaldehyde and excessive sodium sulfate (B86663), which can affect the performance and environmental impact of the final product. google.comgoogle.com

Integration into Polymeric Structures for Specific Applications

The integration of naphthalene sulfonic acid moieties into various polymer backbones allows for the development of materials with specialized functions. The sulfonic acid group (-SO₃H) imparts hydrophilicity and can act as a dopant or a site for further chemical modification.

For instance, sulfonic acid-containing polymers have been investigated for a range of applications, from hydrogels for environmental remediation to advanced materials in electronics and medicine. Hydrogels prepared by free-radical cross-linking polymerization of monomers like 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) demonstrate a high capacity for absorbing water and removing heavy metal ions from aqueous solutions due to the presence of functional groups like –SO₃H. icm.edu.pl

In the field of materials science, derivatives such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been used to create organotin complexes. mdpi.comnih.gov When these complexes are blended with poly(vinyl chloride) (PVC), they act as effective photostabilizers, protecting the polymer from degradation upon exposure to ultraviolet light. mdpi.comnih.gov The naphthalene sulfonic acid component helps to inhibit the dehydrochlorination process, a primary cause of PVC photodegradation. nih.gov

Furthermore, β-naphthalene sulfonic acid has been employed as a dopant in the chemical oxidative polymerization of pyrrole (B145914) to create polypyrrole (PPy) micro- and nanotubes. researchgate.net The bulky naphthalene sulfonate counter-ion influences the morphology and electronic properties of the resulting conductive polymer. researchgate.net While not specifically using the 2-cyano derivative, this research demonstrates a pathway for incorporating naphthalene sulfonic acids into conductive polymer systems. The electron-withdrawing nature of the cyano group in this compound could further modify the electronic properties of such polymers.

The table below highlights examples of polymers incorporating naphthalene sulfonic acid derivatives and their targeted applications.

| Polymer System | Naphthalene Sulfonic Acid Derivative | Application | Source |

| Organotin-Poly(vinyl chloride) Blend | 4-Amino-3-hydroxynaphthalene-1-sulfonic acid | Photostabilization of PVC | mdpi.comnih.govnih.gov |

| Polypyrrole (PPy) | β-Naphthalene sulfonic acid (as dopant) | Conductive polymers, Gas sensors | researchgate.net |

| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) | Not a naphthalene derivative, but a relevant sulfonic acid polymer | Angiogenesis inhibition | nih.gov |

| Perfluorosulfonic acid (PFSA)-like Polymers | This compound (proposed) | Ion-exchange membranes for fuel cells |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Connectivity Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Cyanonaphthalene-1-sulfonic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. This technique is fundamental for confirming the 2,1-substitution pattern on the naphthalene (B1677914) ring. Although a complete, published, and assigned spectrum for this specific molecule is not widely available, the expected spectral characteristics can be inferred from data on related naphthalene derivatives.

A ¹H NMR spectrum of this compound is predicted to show signals for six distinct aromatic protons. The chemical shifts of these protons are significantly influenced by the electron-withdrawing nature of both the cyano (-CN) group and the sulfonic acid (-SO₃H) group. These groups deshield adjacent protons, causing their signals to appear at a lower field (higher ppm value).

Protons on the same ring as the substituents (e.g., H-3, H-4) and the peri-proton (H-8) would be most affected. For comparison, the proton adjacent to the sulfonic acid group in naphthalene-1-sulfonic acid (H-8) appears as a doublet around 8.84 ppm chemicalbook.com. The complex splitting patterns (e.g., doublets, triplets, doublets of doublets) arising from spin-spin coupling between neighboring protons would be key to assigning each signal to its specific position on the naphthalene ring system.

The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. For this compound, a total of 11 distinct carbon signals are expected: one for the nitrile carbon and ten for the naphthalene ring carbons.

To unambiguously assign all proton and carbon signals, especially in a complex aromatic system, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, allowing for the mapping of neighboring protons throughout the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the quaternary carbons by their coupling to nearby protons, thus confirming the placement of the cyano and sulfonic acid groups at the C-2 and C-1 positions, respectively.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring how the molecule's bonds vibrate upon absorbing infrared radiation.

FT-IR spectroscopy is exceptionally useful for confirming the presence of the nitrile and sulfonic acid moieties in this compound. The spectrum is characterized by a series of absorption bands, with each band corresponding to a specific type of bond vibration. Based on data from analogous compounds, the key expected vibrational frequencies are detailed below. spectroscopyonline.comlibretexts.orgasianpubs.orgnih.gov

The most diagnostic peak would be the sharp, intense absorption from the C≡N stretch of the nitrile group, expected in the 2220-2240 cm⁻¹ region for aromatic nitriles. libretexts.orgspectroscopyonline.com The sulfonic acid group would be identified by several strong bands: two for the asymmetric and symmetric S=O stretching, a C-S stretching band, and a very broad O-H stretching band due to hydrogen bonding. libretexts.orgasianpubs.org

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic | Medium-Weak |

| 3000 - 2500 | O-H stretch | Sulfonic Acid | Strong, Very Broad |

| 2240 - 2220 | C≡N stretch | Aromatic Nitrile | Strong, Sharp |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| 1350 - 1340 | S=O stretch | Sulfonic Acid | Strong |

| 1170 - 1150 | S=O stretch | Sulfonic Acid | Strong |

Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A molecular vibration is Raman-active if it involves a change in the bond's polarizability.

For this compound, the C≡N stretching vibration is expected to produce a strong and easily identifiable band in the Raman spectrum, typically in the 2200-2250 cm⁻¹ region. researchgate.netresearchgate.net The symmetric "breathing" modes of the naphthalene ring are also often strong in Raman spectra, providing clear information about the aromatic skeleton. In contrast, the O-H stretch of the sulfonic acid group, which is very prominent in FT-IR, tends to be weak in Raman spectra. This complementarity helps to provide a more complete vibrational profile of the molecule. asianpubs.orgnih.gov

Mass Spectrometry for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of this compound and for gaining insight into its structural framework through fragmentation analysis. Due to the compound's polar and acidic nature, soft ionization techniques are typically employed.

High-resolution electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound. The sulfonic acid group is strongly acidic and readily deprotonates, making negative-ion ESI the preferred mode for analysis upce.cz. In this mode, the compound is expected to form a prominent pseudomolecular ion [M-H]⁻ by losing a proton uab.eduuab.edu.

High-resolution instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allow for the precise mass measurement of this ion, which can be used to confirm the elemental composition. For this compound (C₁₁H₇NO₃S), the theoretical exact mass of the [M-H]⁻ ion is 232.0074. The high mass accuracy of HR-MS enables the differentiation between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor [M-H]⁻ ion, provide valuable structural information. The fragmentation of sulfonated aromatic compounds often involves the neutral loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da) nih.govaaqr.org. For this compound, characteristic fragmentation pathways would be monitored to confirm the presence and position of the cyano and sulfonic acid groups on the naphthalene core.

Table 1: Expected ESI-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI⁻) |

| Precursor Ion | [M-H]⁻ |

| Theoretical m/z (Monoisotopic) | 232.0074 |

This table is based on theoretical calculations and typical fragmentation patterns for related sulfonated aromatic compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry serves as a powerful alternative for the molecular weight determination of sulfonated compounds upce.cz. This technique involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. The laser irradiation desorbs and ionizes the analyte, and the resulting ions are analyzed by a TOF mass analyzer researchgate.net.

MALDI-TOF is particularly useful for analyzing complex mixtures and can be less susceptible to ion suppression effects sometimes observed in ESI-MS. For small molecules like this compound, selecting an appropriate matrix is crucial for successful analysis, especially in negative ion mode iastate.edu.

Table 2: Potential MALDI Matrices for Negative Ion Mode Analysis

| Matrix | Abbreviation | Common Applications |

|---|---|---|

| 9-Aminoacridine | 9-AA | Small molecules, acidic biomolecules iastate.edu |

Selection of the optimal matrix and sample preparation method is determined empirically to achieve the best ionization efficiency and spectral quality.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₁₁H₇NO₃S. A close correlation between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a crucial indicator of its purity. The presence of sulfur is a key identifier for this class of organosulfur compounds britannica.comwikipedia.org.

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₇NO₃S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 56.64 |

| Hydrogen | H | 1.008 | 7.056 | 3.03 |

| Nitrogen | N | 14.007 | 14.007 | 6.00 |

| Oxygen | O | 15.999 | 47.997 | 20.58 |

| Sulfur | S | 32.06 | 32.06 | 13.75 |

| Total | | | 233.241 | 100.00 |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for its quantification in complex mixtures nih.govresearchgate.net. Given the compound's high polarity, reversed-phase HPLC methods often require specific conditions to achieve adequate retention and separation tubitak.gov.trnih.gov.

Ion-pair reversed-phase HPLC is a commonly employed technique. An ion-pairing agent, such as a quaternary ammonium salt, is added to the mobile phase to form a neutral ion pair with the anionic sulfonate group. This increases the hydrophobicity of the analyte, allowing for better retention on nonpolar stationary phases like C18 oup.com. Another approach is ion-exchange chromatography, which separates compounds based on their charge researchgate.net. The choice of column, mobile phase composition, and detector is critical for developing a robust and sensitive analytical method.

Table 4: Exemplary HPLC Conditions for the Analysis of Naphthalenesulfonates

| Parameter | Condition 1: Ion-Pair RP-HPLC oup.com | Condition 2: Reversed-Phase HPLC researchgate.net |

|---|---|---|

| Column | C18 | Hypersil C18 |

| Mobile Phase | A: Water | 0.05 M Ammonium formate (B1220265) |

| B: Water/Methanol (50:50) | Methanol | |

| Both with 5 mM Tetrabutylammonium bromide (TBAB) | ||

| Elution | Gradient | Gradient |

| Detector | Fluorescence or UV-Vis (e.g., 270 nm) | Photodiode Array (PDA) or Mass Spectrometry (MS) |

These conditions are based on established methods for related naphthalenesulfonate compounds and may require optimization for this compound.

Research Applications in Contemporary Chemical Sciences

Role as a Chemical Intermediate in Complex Organic Synthesis

As a chemical intermediate, 2-Cyanonaphthalene-1-sulfonic acid serves as a starting material or a building block in the construction of more complex molecules. Its bifunctional nature allows for a variety of chemical transformations, making it a valuable component in multi-step synthetic sequences.

In the realm of specialty chemicals, this compound is investigated as a precursor for compounds with tailored properties. The synthesis of this acid typically involves the sulfonation of 2-cyanonaphthalene. Its derivatives are subjects of research for creating novel substances with specific industrial applications. The presence of the sulfonic acid and cyano groups allows for further chemical modifications, leading to a diverse array of potential specialty chemicals.

The structural framework of this compound is of interest in academic research focused on the synthesis of potential pharmaceutical intermediates. While not a pharmaceutical itself, its derivatives are explored for their potential biological activities. Naphthalene (B1677914) sulfonic acid derivatives, in general, are recognized as important intermediates in the synthesis of various drugs. ontosight.ai Research in this area often involves modifying the core structure of this compound to produce new molecular entities that can be tested for therapeutic potential.

The naphthalene sulfonic acid scaffold is a well-established component in the dye industry. ontosight.ai Following this tradition, this compound is explored as an intermediate in the development of new dyes and pigments. The chromophoric naphthalene system, combined with the auxochromic sulfonic acid group, provides a foundation for creating colored compounds. The cyano group can be further manipulated to fine-tune the color and other properties of the resulting dyes. Research has shown that naphthalene sulfonic acid condensates are effective dispersants, a property that is also valuable in dye applications. researchgate.net

Contributions to Materials Science Research

The inherent properties of this compound also make it a candidate for investigation in materials science, particularly in the development of functional polymers and membranes.

The sulfonic acid group is the key functional group in cation-exchange membranes. conicet.gov.arresearchgate.net These membranes are crucial components in various technologies, including water purification, electrodialysis, and fuel cells. conicet.gov.arnih.gov Researchers are investigating the incorporation of sulfonated monomers, such as derivatives of this compound, into polymer structures to create novel ion-exchange membranes. The goal is to develop materials with high ion-exchange capacity, good thermal and chemical stability, and controlled morphology. conicet.gov.ar The rigid naphthalene unit can contribute to the mechanical integrity of the membrane, while the sulfonic acid groups provide the necessary sites for ion transport.

A critical area of materials science research is the development of materials with high proton conductivity for applications in proton exchange membrane fuel cells (PEMFCs). lidsen.com The efficiency of these fuel cells is highly dependent on the performance of the proton exchange membrane. lidsen.com Sulfonated polymers are extensively studied for this purpose, as the sulfonic acid groups facilitate the transport of protons. researchgate.netrsc.org The introduction of sulfonic acid groups into polymer backbones, potentially using monomers derived from this compound, is a strategy being explored to enhance proton conductivity. nih.gov The aim is to create membranes that exhibit high conductivity even under various temperature and humidity conditions, while also possessing excellent mechanical and chemical stability. rsc.orgnih.gov

Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene moiety, combined with the electronic influence of the cyano and sulfonic acid groups, makes this compound a candidate for the development of fluorescent probes and chemical sensors.

Conjugation Strategies for pH-Sensitive Imaging Agents

The sulfonic acid group of this compound provides a key handle for conjugation to other molecules, enabling the creation of more complex and targeted fluorescent probes. One promising application is the development of pH-sensitive imaging agents. The strategy involves conjugating this compound with other well-known fluorescent dyes, such as dansyl chloride or fluorescein (B123965). This conjugation can be achieved through the formation of a sulfonamide bond, a robust and common linkage in medicinal and materials chemistry.

A hypothetical example of a conjugation strategy is presented in the table below:

| Conjugation Partner | Linkage Type | Potential pH Sensing Mechanism |

| Dansyl chloride | Sulfonamide | Förster Resonance Energy Transfer (FRET) or Photoinduced Electron Transfer (PeT) modulated by pH-induced conformational changes. |

| Fluorescein | Sulfonamide | pH-dependent fluorescence of the fluorescein moiety influencing the overall emission spectrum of the conjugate. |

| Amino-functionalized polymer | Sulfonamide | Creating a pH-responsive polymeric sensor where the local environment of the naphthalene fluorophore changes with polymer conformation. |

Design Principles for Optical Signaling Systems

The design of optical signaling systems based on naphthalene derivatives like this compound follows several established principles. The core idea is to create a system where the binding of an analyte of interest leads to a measurable change in the fluorescence properties of the molecule. researchgate.netnih.govrsc.orgrsc.orgmdpi.com

Key design principles that could be applied to this compound-based sensors include:

Photoinduced Electron Transfer (PeT): A common mechanism where the fluorescence of the naphthalene core is quenched in the "off" state by a nearby electron-rich or electron-poor group. Upon binding to an analyte, the electronic properties of the quenching group are altered, disrupting the PeT process and "turning on" the fluorescence. The cyano group in this compound, being electron-withdrawing, could be exploited in such a design.

Förster Resonance Energy Transfer (FRET): This involves pairing the naphthalene fluorophore (as a donor) with an acceptor dye. The efficiency of energy transfer between the donor and acceptor is distance-dependent. A sensor can be designed where the binding of an analyte causes a conformational change, altering the distance between the donor and acceptor and thus changing the FRET signal. The sulfonic acid group provides a convenient point of attachment for an acceptor molecule.

Intramolecular Charge Transfer (ICT): The presence of both an electron-donating (the naphthalene ring) and an electron-withdrawing group (the cyano group) can lead to an ICT excited state. The energy and intensity of the fluorescence emission from an ICT state are often highly sensitive to the polarity of the local environment. A sensor could be designed where analyte binding alters the microenvironment around the probe, leading to a detectable shift in the emission wavelength or intensity.

Naphthalene-based probes have been successfully designed for a variety of analytes, including metal ions and biomolecules. rsc.orgmdpi.com By rationally incorporating specific recognition moieties that can interact with a target analyte, it is conceivable to develop selective sensors based on the this compound scaffold.

Catalytic Applications in Organic Transformations

The presence of a strongly acidic sulfonic acid group suggests that this compound could have applications as an acid catalyst in organic reactions.

Studies on its Use as a Catalyst or Co-catalyst